molecular formula C8H8N2O4 B181704 2,4-Dinitro-m-xylene CAS No. 603-02-1

2,4-Dinitro-m-xylene

Cat. No.: B181704
CAS No.: 603-02-1
M. Wt: 196.16 g/mol
InChI Key: XUUSVHGZGPBZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dinitro-m-xylene, also known as 1,3-dimethyl-2,4-dinitrobenzene, is an aromatic compound with the molecular formula C8H8N2O4. It is characterized by the presence of two nitro groups (-NO2) attached to a benzene ring substituted with two methyl groups (-CH3). This compound is known for its yellow crystalline appearance and is used in various chemical applications .

Scientific Research Applications

2,4-Dinitro-m-xylene has several scientific research applications:

Chemistry:

Biology and Medicine:

Industry:

Safety and Hazards

2,4-Dinitro-m-xylene is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .

Future Directions

2,4-Dinitro-m-xylene has been evaluated as a melt cast explosive in comparison to the widely used 2,4,6-trinitrotoluene (TNT) . The detonation failure diameter of a bare this compound charge was found to be less than that of TNT .

Biochemical Analysis

Cellular Effects

The effects of 2,4-Dinitro-m-xylene on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress and disrupt mitochondrial function, leading to changes in cellular energy production and apoptosis. Additionally, it can affect the expression of genes involved in detoxification and stress response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the interaction with cellular proteins and enzymes, leading to enzyme inhibition or activation. For example, the compound can inhibit cytochrome P450 enzymes, affecting the metabolism of other xenobiotics. It can also form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their structure and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to cumulative cellular damage and persistent changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal toxic effects, while at higher doses, it can cause significant toxicity and adverse effects. Studies have shown that high doses of this compound can lead to liver and kidney damage, as well as neurotoxicity. These findings highlight the importance of dose-dependent studies to understand the compound’s safety and efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its reduction and oxidation reactions. The compound can be reduced by nitroreductases to form amino derivatives, which can further undergo conjugation reactions with glutathione or other cellular thiols. These metabolic pathways are essential for the detoxification and elimination of this compound from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound can diffuse across cell membranes and accumulate in lipid-rich tissues due to its lipophilicity. It can also interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells. Understanding the transport and distribution of this compound is crucial for assessing its bioavailability and potential toxicity .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of nitro groups can facilitate its accumulation in mitochondria, where it can disrupt mitochondrial function and induce oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dinitro-m-xylene is typically synthesized through the nitration of m-xylene. The nitration process involves the reaction of m-xylene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at controlled temperatures to ensure the selective formation of the dinitro compound. The nitration process can be summarized as follows:

Industrial Production Methods: In industrial settings, the nitration process is scaled up using continuous-flow reactors. This method allows for better control of reaction conditions, improved safety, and higher yields. The use of continuous-flow reactors also facilitates the handling of hazardous reagents and the efficient separation of products .

Chemical Reactions Analysis

2,4-Dinitro-m-xylene undergoes various chemical reactions, including:

Oxidation:

  • Oxidation of this compound can lead to the formation of corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction:

  • Reduction of the nitro groups in this compound can be achieved using reducing agents such as iron filings and hydrochloric acid (Fe/HCl) or catalytic hydrogenation. This reaction typically yields 2,4-diamino-m-xylene.

Substitution:

Comparison with Similar Compounds

2,4-Dinitro-m-xylene can be compared with other nitroaromatic compounds, such as:

    2,4-Dinitrotoluene: Similar to this compound but with a single methyl group instead of two. It is used in the production of explosives and dyes.

    2,6-Dinitro-m-xylene: Another isomer with nitro groups at different positions.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications.

Properties

IUPAC Name

1,3-dimethyl-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-5-3-4-7(9(11)12)6(2)8(5)10(13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUSVHGZGPBZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209047
Record name m-Xylene, 2,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603-02-1
Record name 1,3-Dimethyl-2,4-dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Xylene, 2,4-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Xylene, 2,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dinitro-m-xylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.118
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,3-dimethyl-2-nitrobenzene (151.2 g) is dissolved in 500 ml of CH2Cl2 and cooled to below 0° C. in a methanol ice bath. Sulfuric acid (200 ml) is added dropwise, maintaining a temperature at below 0° C. After the sulfuric acid addition is complete, fuming nitric acid (86 ml) is added dropwise at a rate which maintains the temperature between -5° to -2° C. After the addition is complete, the mixture is stirred at -3° to -5° C. for 2 hours. 200 ml of water are carefully added to the aqueous acidic layer and, after cooling to RT, the mixture is extracted with 600 ml of CH2Cl2. The extracts are combined and washed with 600 ml of H2O, saturated NaCl solution and dried overnight. The mixture is filtered and the filtrate concentrated to give 192.2 grams of a yellow solid, M.P. 81°-83° C.
Quantity
151.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
86 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dinitro-m-xylene
Reactant of Route 2
Reactant of Route 2
2,4-Dinitro-m-xylene
Reactant of Route 3
Reactant of Route 3
2,4-Dinitro-m-xylene
Reactant of Route 4
Reactant of Route 4
2,4-Dinitro-m-xylene
Reactant of Route 5
Reactant of Route 5
2,4-Dinitro-m-xylene
Reactant of Route 6
2,4-Dinitro-m-xylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.